2-Methoxy-4-phenylbenzaldehyde

Vue d'ensemble

Description

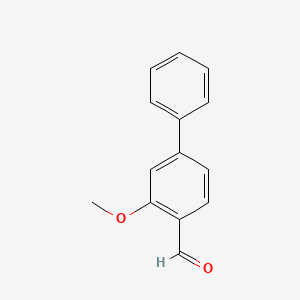

“2-Methoxy-4-phenylbenzaldehyde” is a chemical compound with the CAS number 343603-82-7 . It has a molecular weight of 212.25 and its IUPAC name is 3-methoxy [1,1’-biphenyl]-4-carbaldehyde .

Molecular Structure Analysis

The molecular formula of “2-Methoxy-4-phenylbenzaldehyde” is C14H12O2 . Its exact mass is 212.08400 and it has a LogP value of 3.17470 , which indicates its lipophilicity.

Physical And Chemical Properties Analysis

“2-Methoxy-4-phenylbenzaldehyde” is a powder and it’s stored at room temperature . Unfortunately, specific information on its density, boiling point, melting point, and flash point was not available in the sources I have access to .

Applications De Recherche Scientifique

Synthesis and Crystallography

- 2-Methoxy-4-phenylbenzaldehyde is involved in the synthesis of complex organic compounds, demonstrated in the synthesis of 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one. This compound's crystal structure was thoroughly studied, revealing its dimeric nature and crystallization in the triclinic crystal class with specific cell parameters (Thippeswamy et al., 2011).

Chemical Synthesis and Reaction Mechanisms

- The compound has been utilized in chemical reactions to synthesize novel compounds, as shown in the preparation of 4-hydroxy-4-(2-(prop-2-ynyloxy)phenyl)butan-2-one and 3-methoxy-4-(prop-2-ynyloxy)benzaldehyde. This highlights its role in forming complex molecules through reactions such as bromination, diazotization, and Sandmeyer reaction, leading to potential applications in pharmaceuticals and materials science (Wang Yong-jian, 2010).

Environmental Chemistry and Catalysis

- The compound's derivatives have been involved in studies related to environmental chemistry, such as the investigation of the heterogeneous reaction of coniferyl alcohol with NO3 radicals, leading to the identification of products that help understand the chemical behaviors of such compounds in the atmosphere (Liu, Wen, & Wu, 2017).

- It's also used in catalysis as evidenced by its involvement in the synthesis of phosphaalkenes Palladium(II) complexes, highlighting its importance in cross-coupling reactions which are pivotal in the synthesis of complex organic molecules (Deschamps, Goff, Ricard, & Floch, 2007).

Material Science and Electric Conductivity

- In material science, derivatives of 2-Methoxy-4-phenylbenzaldehyde have been used to synthesize bis-aldehyde monomers and their electrically conductive pristine polyazomethines. These materials have shown promising results in terms of their physicochemical properties and electrical conductivity, indicating potential applications in electronic devices (Hafeez et al., 2019).

Safety and Hazards

“2-Methoxy-4-phenylbenzaldehyde” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Relevant Papers

I found some references to “2-Methoxy-4-phenylbenzaldehyde” in peer-reviewed papers , but I’m unable to provide a detailed analysis of these papers.

Propriétés

IUPAC Name |

2-methoxy-4-phenylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-16-14-9-12(7-8-13(14)10-15)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSPZRHEHZZDSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=CC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4-phenylbenzaldehyde | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2420279.png)

![2-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2420281.png)

![N-(3-methoxypropyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2420287.png)

![2-(3-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2420288.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(3-fluorophenoxy)propanamide](/img/structure/B2420292.png)

![(2R)-1-[2-(Azidomethyl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2420295.png)

![7-methoxy-3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2420300.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2420301.png)